molecular formula C29H40N2O4 B1227134 (2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

Cat. No. B1227134
M. Wt: 480.6 g/mol
InChI Key: AUVVAXYIELKVAI-TXQMCKRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine is an alkaloid.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Benzo[a]quinolizines : The compound undergoes reactions with α,β-unsaturated aldehydes and ketones in the presence of cerium(III) chloride to yield benzo[a]quinolizines (Vincze et al., 2004). A similar synthesis involving microwave-assisted cyclocondensations has also been reported (Nemes et al., 2003).

  • Formation of Fused Pyrroles or Pyridines : Using α-alkyl substituted unsaturated aldehydes, this compound can afford pyrrolo[2,1-a]isoquinolines under similar conditions (Vincze et al., 2004).

  • Redox-Annulation Processes : In redox-annulation reactions, this compound can be utilized to assemble benzo[a]quinolizine-2-one derivatives from β-ketoaldehydes (Chen & Seidel, 2016).

  • Ring Annulation with β-Oxodithioesters : It facilitates ring annulation with β-oxodithioesters, leading to the formation of benzo[a]quinolizine-4-thiones and subsequent conversion to benzo[a]quinolizine-4-ones (Roy et al., 2001).

  • 1,6‐Electrocyclization Reactions : The compound is involved in 1,6-electrocyclization reactions with α,β-unsaturated aldehydes to afford 1-azatrienes and 6,7-dihydro-4H-benzo[a]quinolizines (Vincze et al., 2008).

  • Ruthenium-Catalyzed Oxidative Formal Aza‐Diels–Alder Reaction : In the synthesis of benzo[a]quinolizine-2‐ones, this compound is used in a ruthenium-catalyzed oxidative formal aza-Diels−Alder reaction (Yuan et al., 2017).

Structural Studies and Analysis

  • Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structures and conformations, as seen in studies of tetrahydroisoquinoline derivatives (Naicker et al., 2011).

  • Conformational Studies : Research on the conformational aspects of similar compounds reveals insights into their stereochemistry and crystal packing, which is crucial for understanding their chemical behavior (Pingali et al., 2015).

Catalysis and Ligand Activity

  • Use in Catalysis : Derivatives of this compound have been explored for their role as ligands in catalysis, contributing to the development of stereocontrolled synthesis methods (Chakka et al., 2011).

properties

Product Name

(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

Molecular Formula

C29H40N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m1/s1

InChI Key

AUVVAXYIELKVAI-TXQMCKRASA-N

Isomeric SMILES

CC[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Reactant of Route 2
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Reactant of Route 3
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Reactant of Route 4
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Reactant of Route 5
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Reactant of Route 6
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

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